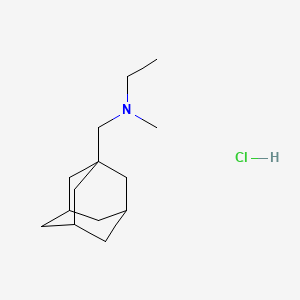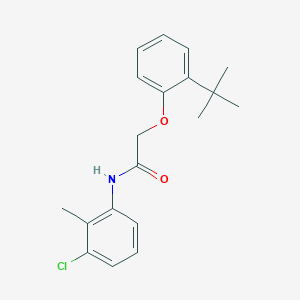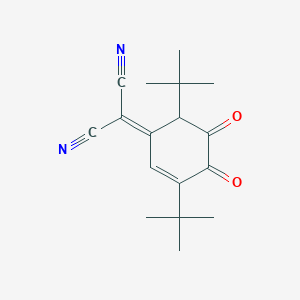
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that acts by blocking excessive glutamate activity in the brain. The drug has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
Mechanism of Action
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride acts by blocking the excessive activation of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, learning, and memory. Overactivation of these receptors can lead to excitotoxicity, which is a process that causes damage to neurons and can contribute to the development of neurological disorders. By blocking the excessive activation of NMDA receptors, N-(1-adamantylmethyl)-N-methylethanamine hydrochloride helps to protect neurons from damage and improve cognitive function.
Biochemical and physiological effects:
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. The drug has also been shown to reduce oxidative stress and inflammation in the brain, which are processes that can contribute to the development of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-adamantylmethyl)-N-methylethanamine hydrochloride in lab experiments is its specificity for NMDA receptors. This allows researchers to selectively study the effects of NMDA receptor activation and inhibition on various biological processes. However, one limitation of using N-(1-adamantylmethyl)-N-methylethanamine hydrochloride is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve complete inhibition of NMDA receptor activity in some experimental conditions.
Future Directions
There are several future directions for research on N-(1-adamantylmethyl)-N-methylethanamine hydrochloride. One area of interest is the potential use of the drug in the treatment of other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Another area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in conjunction with N-(1-adamantylmethyl)-N-methylethanamine hydrochloride to achieve more complete inhibition of NMDA receptor activity. Additionally, research is needed to better understand the long-term effects of N-(1-adamantylmethyl)-N-methylethanamine hydrochloride on cognitive function and neuronal health.
Synthesis Methods
The synthesis of N-(1-adamantylmethyl)-N-methylethanamine hydrochloride involves the reaction of 1-adamantanecarboxaldehyde with methylamine in the presence of hydrogen chloride gas. The product obtained is then purified through recrystallization using ethanol. The yield of the synthesis process is approximately 70%.
Scientific Research Applications
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride has been widely studied for its potential therapeutic effects in various neurological disorders. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. The drug has also been investigated for its potential use in the treatment of traumatic brain injury, stroke, and epilepsy.
properties
IUPAC Name |
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-3-15(2)10-14-7-11-4-12(8-14)6-13(5-11)9-14;/h11-13H,3-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZNUCBUPBRQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)

